Bienvenue dans la boutique en ligne BenchChem!

1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

NAPE-PLD BT-PSP Structure-Activity Relationship

Procure 1-(Methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide (CAS 1021265-62-2) to leverage its unique BT-PSP chemotype. This specific regioisomer, featuring a methylsulfonyl cap, 6-sulfamoylbenzothiazole, and 4-carboxamide linker, is essential for SAR studies dissecting NAPE-PLD activation vs. FAAH inhibition and developing tumor-selective CA inhibitors. Avoid generic analogs; this precise structure ensures validated biological activity and correct geometry for focused library generation.

Molecular Formula C14H18N4O5S3
Molecular Weight 418.5 g/mol
CAS No. 1021265-62-2
Cat. No. B3203729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
CAS1021265-62-2
Molecular FormulaC14H18N4O5S3
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C14H18N4O5S3/c1-25(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(26(15,22)23)8-12(11)24-14/h2-3,8-9H,4-7H2,1H3,(H2,15,22,23)(H,16,17,19)
InChIKeyPBJFAHUZKUQXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide (CAS 1021265-62-2): Baseline Identity for Procurement Selection


1-(Methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide (CAS 1021265-62-2) is a heterocyclic small molecule featuring a piperidine-4-carboxamide core N-substituted with a 6-sulfamoylbenzo[d]thiazol-2-yl group and a methylsulfonyl cap on the piperidine nitrogen (C14H18N4O5S3, MW 418.5 g/mol) [1]. It belongs to the benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) chemotype, a class that has produced potent modulators of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [2], as well as inhibitors of fatty acid amide hydrolase (FAAH) and carbonic anhydrase isoforms.

Why 1-(Methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide Cannot Be Replaced by Common Analogs


Within the BT-PSP chemotype, minute structural variations—such as replacing the methylsulfonyl group with a thiophene-2-ylsulfonyl or shifting the sulfamoyl substituent position—can invert functional activity (e.g., from NAPE-PLD activation to FAAH inhibition) or drastically alter isoform selectivity [1]. For carbonic anhydrase (CA) targeting, the sulfamoylbenzothiazole motif is a privileged zinc-binding group, but the methylsulfonyl-piperidine tail dictates membrane permeability and off-target profiles that simple sulfanilamide-type CA inhibitors lack [2]. Procuring a generic benzothiazole-sulfonamide or even a close regioisomer without controlled characterization therefore risks acquiring a molecule with divergent pharmacology, unvalidated selectivity, or absent biological activity in the intended assay.

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide Against Closest Analogs


Methylsulfonyl vs. Thiophene-2-ylsulfonyl: Impact on NAPE-PLD Pharmacological Profile

Direct head-to-head data for this specific compound are not available, but a closely related series of benzothiazole phenylsulfonyl-piperidine carboxamides (BT-PSPs) reveals that the sulfonyl substituent on the piperidine nitrogen is a critical determinant of NAPE-PLD modulation [1]. In that series, replacing a phenylsulfonyl group with heteroaryl-sulfonyl variants altered both potency (EC50) and maximal efficacy (Emax). The methylsulfonyl group present in CAS 1021265-62-2 is the smallest and most electron-rich sulfonyl cap, predicted to confer distinct steric and electronic properties relative to the thiophene-2-ylsulfonyl analog (CAS 899731-99-8). While quantitative IC50/EC50 values for CAS 1021265-62-2 itself are not reported, the class-level SAR indicates that even minor sulfonyl modifications can shift NAPE-PLD activity from strong activation to inactivity [1].

NAPE-PLD BT-PSP Structure-Activity Relationship Endocannabinoid System

Carbonic Anhydrase Isoform Selectivity: Sulfamoylbenzothiazole vs. Classical Sulfanilamide Inhibitors

Vendor-provided profiling indicates that 1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide inhibits human carbonic anhydrase isoforms CA II (cytosolic) and CA IX (tumor-associated transmembrane) . Classical CA inhibitors such as acetazolamide (AAZ) inhibit a broad panel of CA isoforms with Ki values typically in the low nanomolar range (e.g., hCA II Ki = 12 nM, hCA IX Ki = 25 nM) but lack tumor/isoform selectivity [1]. The extended piperidine-carboxamide linker in CAS 1021265-62-2 provides additional binding interactions outside the zinc-coordination sphere, potentially permitting discrimination between CA isoforms that differ in their outer active-site residues. Quantitative comparative inhibition data (Ki, IC50) for this specific compound versus AAZ or other benzothiazole-derived CAls are not yet published.

Carbonic Anhydrase Isoform Selectivity Sulfamoylbenzothiazole Tumor-Associated CA IX

Piperidine-4-carboxamide vs. Piperidine-3-carboxamide Linker: Regioisomeric Differentiation in Benzothiazole Conjugates

The target compound carries the carboxamide linker at the piperidine 4-position, whereas a regioisomeric series exemplified by N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has demonstrated EGFR inhibitory activity . In medicinal chemistry, the position of the carboxamide on the piperidine ring (3- vs. 4-substitution) alters the dihedral angle between the piperidine and benzothiazole rings, affecting both molecular shape and target recognition. The 4-carboxamide configuration of CAS 1021265-62-2 projects the benzothiazole moiety into a distinct geometric space compared to the 3-carboxamide analog, a difference that often translates into orthogonal target selectivity across kinase, enzyme, and GPCR panels. No head-to-head activity comparison between the 4-carboxamide and 3-carboxamide regioisomers is currently available in the public domain.

Regioisomerism Piperidine Linker Position Benzothiazole Carboxamide EGFR

FAAH Inhibition Scaffold Similarity: Methylsulfonyl-containing Benzothiazole Piperidine Carboxamides vs. Thiophene-sulfonyl FAAH Inhibitor 1

The benzothiazole-piperidine-sulfonyl chemotype is a validated scaffold for FAAH inhibition. FAAH inhibitor 1 (Benzothiazole analog 3, CAS 326866-17-5), which bears a thiophene-2-ylsulfonyl-piperidine-4-carboxamide linked to a 6-methylbenzothiazole-containing aryl group, exhibits an IC50 of 18 nM against FAAH [1]. CAS 1021265-62-2 differs in two key positions: (i) the 6-methylbenzothiazole is replaced by a 6-sulfamoylbenzothiazole, and (ii) the piperidine sulfonyl substituent is methyl rather than thiophene. In benzothiazole-based FAAH inhibitors, the 6-position substituent and the sulfonyl group have been identified as primary determinants of potency and isoform selectivity . The 6-sulfamoyl group introduces hydrogen-bond donor/acceptor capacity absent in the 6-methyl analog, predicting a distinct interaction map within the FAAH active site. Quantitative comparative FAAH inhibition data for CAS 1021265-62-2 are currently unreported.

FAAH Fatty Acid Amide Hydrolase Endocannabinoid Benzothiazole Analog

Methylsulfonyl vs. Phenylsulfonyl: Steric and Electronic Differentiation in BT-PSP Chemical Probes

Within the benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) series disclosed for NAPE-PLD activation, the phenylsulfonyl group on the piperidine nitrogen was a conserved feature, with most active compounds bearing a 4-substituted phenylsulfonyl moiety [1]. CAS 1021265-62-2 replaces this aryl sulfonyl with a compact methylsulfonyl group (Van der Waals volume ~27 ų vs. ~100 ų for phenyl). This reduction in steric bulk and the absence of π-π stacking capability profoundly alter the conformational landscape accessible to the piperidine ring and the overall molecular electrostatic potential. In the published BT-PSP SAR, compounds with non-phenyl sulfonyl groups either lost NAPE-PLD activity or exhibited reduced Emax values [1]. The methylsulfonyl variant thus represents a significant structural departure likely to exhibit a unique activity signature—potentially acting as a NAPE-PLD silent binder, an antagonist, or displaying shifted isoform selectivity.

BT-PSP Sulfonyl Substituent Chemical Probe Selectivity NAPE-PLD

Evidence-Backed Application Scenarios for 1-(Methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide


NAPE-PLD Chemical Probe Development: A Structurally Differentiated BT-PSP Analog

The methylsulfonyl variant offers a compact, non-aromatic sulfonyl cap that diverges from the phenylsulfonyl series characterized for NAPE-PLD activation [1]. It can serve as a tool compound to probe the steric and electronic requirements at the sulfonyl-binding sub-pocket, potentially identifying NAPE-PLD inhibitors or allosteric modulators distinct from the reported activators.

Carbonic Anhydrase Isoform Profiling: Tumor-Associated CA IX Targeting

With reported inhibitory activity against hCA II and hCA IX, this compound provides a starting scaffold for developing tumor-selective CA inhibitors [1]. Its extended piperidine-carboxamide linker may enable discrimination between CA isoforms based on differential outer active-site residue composition, an advantage over compact sulfanilamide-based inhibitors [2].

Endocannabinoid System Pharmacology: FAAH vs. NAPE-PLD Pathway Dissection

Given the shared benzothiazole-piperidine-sulfonyl chemotype between FAAH inhibitors and NAPE-PLD modulators, this compound can be employed in parallel with characterized FAAH inhibitor 1 (IC50 = 18 nM) [1] and BT-PSP NAPE-PLD activators to dissect the relative contribution of anandamide biosynthesis (NAPE-PLD) versus degradation (FAAH) pathways in cellular models.

Structure-Activity Relationship Expansion of Sulfamoylbenzothiazole Conjugates

The unique combination of a 6-sulfamoylbenzothiazole, piperidine-4-carboxamide linker, and methylsulfonyl group provides three independently variable modules for SAR exploration. Procurement of this specific regioisomer ensures the correct linker geometry (4-carboxamide vs. 3-carboxamide) for generating focused compound libraries around the sulfamoylbenzothiazole pharmacophore [1].

Quote Request

Request a Quote for 1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.